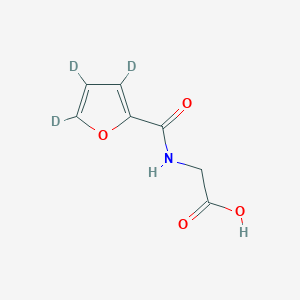
2-Furoylglycine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furoylglycine-d3 is a deuterated form of 2-Furoylglycine, a compound that is a recognized biomarker for coffee consumption. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C7D3H4NO4, and it has a molecular weight of 172.15 .
Méthodes De Préparation
The preparation of 2-Furoylglycine-d3 involves synthetic routes that typically include the incorporation of deuterium atoms into the 2-Furoylglycine molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve the use of advanced chemical synthesis techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
2-Furoylglycine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Furoylglycine-d3 is used in a variety of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of 2-Furoylglycine in biological samples.
Biology: It is used in metabolic studies to trace the metabolic pathways of 2-Furoylglycine.
Medicine: It is used in clinical research to study the effects of coffee consumption on human health.
Industry: It is used in the development of new drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of 2-Furoylglycine-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in this compound allow researchers to track its metabolic fate using mass spectrometry. The molecular targets and pathways involved include glycine N-acyltransferase, which catalyzes the formation of N-acylglycines from acyl-CoA and glycine .
Comparaison Avec Des Composés Similaires
2-Furoylglycine-d3 is unique due to its deuterium labeling, which distinguishes it from non-labeled 2-Furoylglycine. Similar compounds include:
2-Furoylglycine: The non-deuterated form, used as a biomarker for coffee consumption.
2,5-Furandicarboxylic acid: Another metabolite found in human urine, used in various biochemical studies.
These compounds share similar metabolic pathways but differ in their specific applications and labeling.
Propriétés
Formule moléculaire |
C7H7NO4 |
|---|---|
Poids moléculaire |
172.15 g/mol |
Nom IUPAC |
2-[(3,4,5-trideuteriofuran-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H7NO4/c9-6(10)4-8-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,8,11)(H,9,10)/i1D,2D,3D |
Clé InChI |
KSPQDMRTZZYQLM-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(OC(=C1[2H])C(=O)NCC(=O)O)[2H] |
SMILES canonique |
C1=COC(=C1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



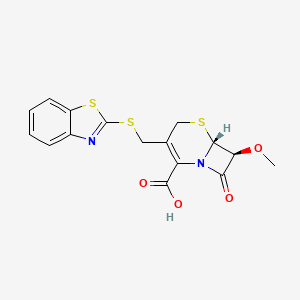
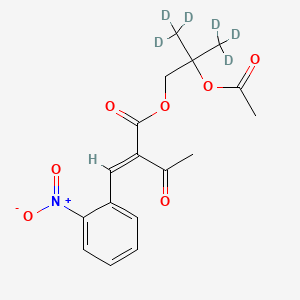
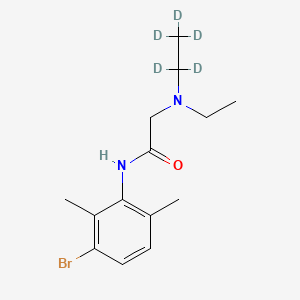
![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)

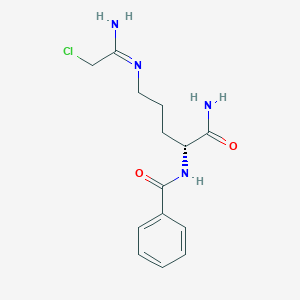
![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
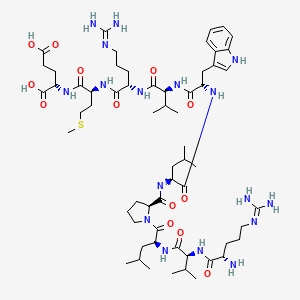
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
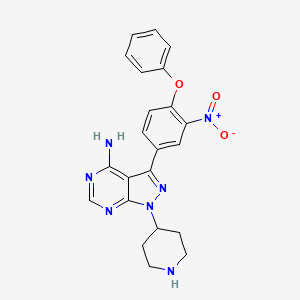
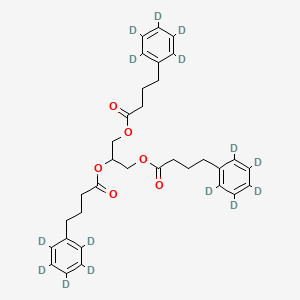
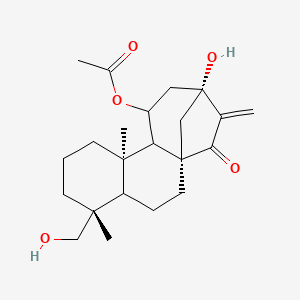
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
